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Cobalt(2+),diformate,dihydrate

Cat. No.: B13827617
M. Wt: 150.98 g/mol
InChI Key: XBPFEDGVFWJOTO-UHFFFAOYSA-N
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Description

Nomenclature and Systemic Chemical Identity in Research Literature

In academic and research literature, Cobalt(II) diformate dihydrate is identified by several names, reflecting different nomenclature systems. Its systematic IUPAC name is cobalt(2+) diformate dihydrate. Commonly used synonyms include cobaltous formate (B1220265) dihydrate and cobalt(II) formate dihydrate. knowde.comchemspider.com The Chemical Abstracts Service (CAS) has assigned the registry number 6424-20-0 to this compound.

The molecular formula, Co(HCOO)₂·2H₂O, indicates a central cobalt atom in the +2 oxidation state coordinated to two formate (HCOO⁻) anions and two water molecules. acs.org This composition results in a coordination polymer, which is a key aspect of its chemical identity and is central to its contemporary research interest as a metal-organic framework (MOF). researchgate.netwikipedia.org

Historical Perspectives on Divalent Cobalt Coordination Compounds and Formate Ligands

The understanding of compounds like Cobalt(II) diformate dihydrate is built upon the foundational principles of coordination chemistry, largely established by Alfred Werner in the late 19th and early 20th centuries. libretexts.org Werner's theory of coordination compounds, for which he received the Nobel Prize in Chemistry in 1913, introduced the concepts of primary (ionizable) and secondary (non-ionizable) valencies, which correspond to the oxidation state and coordination number of the central metal ion, respectively. materialsproject.org His work with cobalt ammine complexes was pivotal in demonstrating that metal ions could bind a fixed number of ligands in a specific geometric arrangement. libretexts.org

While Werner's initial work focused on ammine and halide ligands, the principles he established are applicable to a wide range of ligands, including carboxylates like the formate anion. Carboxylate ligands are known to coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions, which allows for the formation of diverse and complex structures. wikipedia.orgresearchgate.net The study of metal carboxylates has a long history, with early investigations contributing to the broader understanding of coordination chemistry. The formate ligand, being the simplest carboxylate, has been instrumental in the synthesis of a variety of coordination polymers and metal-organic frameworks due to its ability to bridge metal centers. wikipedia.org

Contemporary Significance and Research Relevance in Inorganic and Materials Chemistry

In contemporary research, Cobalt(II) diformate dihydrate is recognized for its significance in both inorganic chemistry and materials science. Its primary role is as a precursor for the synthesis of cobalt-based materials, particularly cobalt oxides like Co₃O₄. acs.org The thermal decomposition of Cobalt(II) diformate dihydrate provides a route to produce cobalt oxide nanoparticles with controlled morphologies, which are of interest for applications in catalysis, energy storage, and electronics.

The compound itself is a three-dimensional metal-organic framework (MOF). researchgate.netwikipedia.org This structural characteristic imparts properties that are actively being investigated. For instance, it has been studied for its catalytic activity in various reactions, including the oxygen evolution reaction (OER) for water splitting and the synthesis of 1,4-dihydropyridine (B1200194) derivatives. researchgate.netnih.gov In the context of the OER, it has been shown to be an efficient heterogeneous electrocatalyst. researchgate.net

Furthermore, the magnetic properties of Cobalt(II) diformate dihydrate have been a subject of research. As a cobalt(II)-based MOF, it exhibits interesting magnetic behavior, including weak ferromagnetism. lookchem.comresearchgate.net These magnetic properties are a consequence of the arrangement of the cobalt(II) ions within the coordination polymer network and the nature of the formate bridges that mediate magnetic exchange interactions. The study of such magnetic MOFs is a vibrant area of materials chemistry with potential applications in data storage and spintronics.

Detailed Research Findings

Recent research has further elucidated the properties and potential applications of Cobalt(II) diformate dihydrate. Single-crystal X-ray diffraction studies have confirmed its monoclinic crystal structure with the space group P2₁/c. researchgate.net The unit cell parameters have been determined to be a = 8.680(2) Å, b = 7.160(2) Å, c = 9.272(2) Å, and β = 97.43(2)°. researchgate.net

Thermal analysis, such as thermogravimetric analysis (TGA), has shown that the compound undergoes a multi-step decomposition. It first loses its two water molecules of hydration before the formate ligands decompose, ultimately yielding cobalt oxide. nih.gov

In the realm of catalysis, specific studies have quantified its performance. For the oxygen evolution reaction, it was found to require an overpotential of 275.5 mV to achieve a current density of 1 mA cm⁻² and exhibited a turnover frequency (TOF) of 0.277 s⁻¹. researchgate.net In the synthesis of 1,4-dihydropyridine derivatives, it has been demonstrated as a reusable and efficient catalyst. nih.gov

The use of Cobalt(II) diformate dihydrate as a precursor for cobalt oxide nanoparticles has been shown to be a versatile method for producing materials with different morphologies, which in turn influences their biological and catalytic properties. The synthesis of these nanoparticles often involves the controlled thermal decomposition of the cobalt formate precursor.

Data Tables

Chemical and Physical Properties of Cobalt(II) Diformate Dihydrate

PropertyValue
Chemical Formula Co(HCOO)₂·2H₂O
Molar Mass 185.00 g/mol
Appearance Pink/Red crystalline solid acs.org
Solubility in Water Soluble nih.gov
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
CAS Number 6424-20-0

Crystallographic Data of Cobalt(II) Diformate Dihydrate

ParameterValue
a 8.680(2) Å researchgate.net
b 7.160(2) Å researchgate.net
c 9.272(2) Å researchgate.net
α 90°
β 97.43(2)° researchgate.net
γ 90°
Volume 571.4(3) ų researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4CoO4 B13827617 Cobalt(2+),diformate,dihydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H4CoO4

Molecular Weight

150.98 g/mol

IUPAC Name

cobalt;formic acid

InChI

InChI=1S/2CH2O2.Co/c2*2-1-3;/h2*1H,(H,2,3);

InChI Key

XBPFEDGVFWJOTO-UHFFFAOYSA-N

Canonical SMILES

C(=O)O.C(=O)O.[Co]

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for Cobalt Ii Diformate Dihydrate

Classical Approaches to Cobalt(II) Formate (B1220265) Synthesis (e.g., solution-based precipitation)

The most conventional and widely employed method for synthesizing cobalt(II) formate dihydrate is through solution-based precipitation. This approach is valued for its simplicity and scalability. A common strategy involves the reaction of a soluble cobalt(II) salt, such as cobalt(II) nitrate (B79036) or cobalt(II) chloride, with formic acid or a formate salt like sodium formate in an aqueous solution. The dihydrate then precipitates out of the solution and can be isolated by filtration.

Another classical route involves the neutralization of formic acid with a cobalt(II) base, such as cobalt(II) carbonate or cobalt(II) hydroxide (B78521). nih.gov This reaction produces cobalt(II) formate and water, with the dihydrate crystallizing upon cooling or concentration of the solution. The reaction between cobalt(II) carbonate and formic acid has been reported to proceed at 80°C for a short duration to yield the desired product.

The general chemical equations for these precipitation reactions are as follows:

Using a soluble cobalt(II) salt: CoX₂ + 2HCOOH + 2H₂O → Co(HCOO)₂·2H₂O + 2HX (where X = NO₃⁻, Cl⁻, etc.)

Using cobalt(II) carbonate: CoCO₃ + 2HCOOH + H₂O → Co(HCOO)₂·2H₂O + CO₂

The simplicity of these methods makes them suitable for both laboratory-scale synthesis and larger industrial production.

Novel and Green Chemistry Syntheses of Hydrated Cobalt(II) Formate (e.g., solvothermal, gel-based)

In recent years, there has been a growing interest in developing novel and more environmentally friendly "green" methods for the synthesis of cobalt(II) formate dihydrate. These methods often offer better control over the product's morphology and properties.

Solvothermal Synthesis: This technique involves carrying out the synthesis in a closed vessel, typically an autoclave, using a solvent at temperatures above its boiling point. For cobalt(II) formate dihydrate, a solvothermal approach might involve the reaction of a cobalt precursor and a source of formate ions in a suitable solvent under controlled temperature and pressure. This method can lead to the formation of well-defined crystals with high purity. For instance, a method involving the reaction of Co(NO₃)₂ in a mixture of water, methanol (B129727), and dimethylformamide at 100°C for 24 hours yields a red crystalline structure. wikipedia.org

Gel-Based Synthesis: The sol-gel method offers another route to producing cobalt-containing materials. mdpi.comresearchgate.net While not as commonly reported specifically for cobalt(II) formate dihydrate, the principles of this method, which involve the formation of a sol (a colloidal suspension of solid particles in a liquid) that is then gelled to form a solid network, can be adapted. This approach allows for excellent mixing of precursors at the molecular level, potentially leading to highly homogeneous and pure products.

Green Chemistry Approaches: A key focus of modern synthetic chemistry is the development of processes that are more sustainable. For cobalt(II) formate, a water-based green synthesis has been reported, which is advantageous as it avoids the use of hazardous organic solvents. researchgate.net These methods align with the principles of green chemistry by minimizing waste and utilizing environmentally benign reagents and solvents.

Synthetic MethodDescriptionAdvantages
Solution-based Precipitation Reaction of a soluble cobalt salt with formic acid or a formate salt in an aqueous solution.Simple, scalable, cost-effective.
Solvothermal Synthesis Synthesis in a closed vessel using a solvent at elevated temperature and pressure.Good control over crystallinity and morphology, high purity.
Gel-Based Synthesis Formation of a sol-gel network from molecular precursors.High homogeneity and purity of the final product.
Green Chemistry Synthesis Utilization of environmentally friendly solvents (e.g., water) and reagents.Reduced environmental impact, safer reaction conditions.

Impact of Reaction Conditions on Product Purity and Crystallinity

The purity and crystallinity of the final cobalt(II) diformate dihydrate product are highly dependent on the reaction conditions employed during its synthesis. Careful control of these parameters is crucial for obtaining a material with the desired characteristics.

pH: The pH of the reaction mixture plays a significant role in the precipitation and crystallization process. For many metal-organic frameworks and coordination polymers, including those containing cobalt, the pH can influence the coordination environment of the metal ion and the resulting crystal structure. rsc.org In the synthesis of cobalt-containing nanoparticles, adjusting the pH has been shown to control nucleation and the final particle size. researchgate.net For cobalt formate synthesis, maintaining an optimal pH range is necessary to ensure complete precipitation of the desired compound while preventing the formation of unwanted byproducts such as cobalt hydroxide.

Temperature: The reaction temperature affects both the rate of reaction and the solubility of the product, which in turn influences the crystal growth process. Higher temperatures can lead to faster reaction kinetics but may also increase the solubility of the cobalt formate, potentially leading to the formation of larger, more well-defined crystals upon slow cooling. researchgate.net However, excessively high temperatures can lead to the decomposition of the product. The thermal stability of the resulting crystals is also a key consideration. mdpi.com

Reactant Concentration: The concentration of the cobalt salt and the formate source in the reaction solution can impact the rate of precipitation and the size of the resulting crystals. Higher concentrations may lead to rapid precipitation, resulting in smaller, less crystalline particles. Conversely, lower concentrations and slower addition of reactants can promote the growth of larger, higher-quality crystals.

Stirring Rate: Adequate mixing is essential to ensure a homogeneous reaction mixture and uniform crystal growth. The stirring rate can influence the mass transfer of reactants and the distribution of nuclei, thereby affecting the particle size distribution of the final product.

Reaction ConditionImpact on Purity and Crystallinity
pH Influences the coordination environment of cobalt and can control nucleation and particle size.
Temperature Affects reaction rate, solubility, and crystal growth. Higher temperatures can promote the formation of larger crystals.
Reactant Concentration Higher concentrations can lead to faster precipitation and smaller crystals, while lower concentrations favor the growth of larger crystals.
Stirring Rate Ensures homogeneity and uniform crystal growth, affecting particle size distribution.

Scale-Up Considerations for Laboratory to Industrial Research Applications

Transitioning the synthesis of cobalt(II) diformate dihydrate from a laboratory setting to an industrial scale for research applications presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Heat and Mass Transfer: One of the primary challenges in scaling up chemical reactions is managing heat and mass transfer. Reactions that are easily controlled in small flasks can become difficult to manage in large reactors. The heat generated by the reaction needs to be effectively removed to prevent temperature gradients that could affect product quality and safety. Similarly, efficient mixing is crucial to ensure uniform reactant concentrations and prevent localized "hot spots."

Reactor Design and Material Selection: The choice of reactor is critical for a successful scale-up. The reactor must be able to handle the specific reaction conditions, including temperature, pressure, and the corrosive nature of the reactants. For instance, the use of formic acid requires materials of construction that are resistant to corrosion. The design of the reactor should also facilitate efficient stirring and heat exchange.

Process Control and Automation: On an industrial scale, precise control over reaction parameters such as temperature, pH, and reactant addition rates is essential for consistent product quality. This often necessitates the use of automated control systems to monitor and adjust these parameters in real-time.

Economic Viability: The cost of raw materials, energy consumption, and waste disposal are all critical factors in determining the economic feasibility of an industrial-scale process. The development of a scalable and cost-effective synthesis is crucial for the widespread use of cobalt(II) diformate dihydrate in research and other applications. researchgate.net

Advanced Structural Elucidation and Characterization Techniques

Single-Crystal and Powder X-ray Diffraction for Crystal Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the determination of the atomic and molecular structure of a crystal. Both single-crystal and powder XRD methods provide invaluable information about the crystal lattice of cobalt(II) diformate dihydrate.

Single-crystal X-ray diffraction is the most powerful method for obtaining a detailed three-dimensional structure of a crystalline solid. youtube.com In this technique, a single crystal of the compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. youtube.com The resulting diffraction pattern, consisting of a set of reflections with specific intensities and positions, is used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. youtube.com For cobalt(II) diformate dihydrate, this technique would precisely define the coordination geometry around the cobalt(II) ion, the bond lengths and angles of the formate (B1220265) ligands, and the positions of the water molecules of hydration.

Powder X-ray diffraction (PXRD) is utilized when suitable single crystals are not available or for routine phase identification. researchgate.net The sample, in the form of a fine powder, contains a vast number of small crystallites with random orientations. The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ). researchgate.net While not providing the same level of detail as single-crystal XRD, PXRD is crucial for confirming the crystalline phase of a synthesized sample and can be used for structure refinement using methods like the Rietveld method. researchgate.net The PXRD pattern of cobalt(II) diformate dihydrate would exhibit a characteristic set of peaks at specific 2θ values, serving as a fingerprint for its identification. researchgate.netgovinfo.gov

Challenges in Powder Diffraction Crystal Structure Determination

Determining a crystal structure from powder diffraction data alone can be a significant challenge, particularly for complex structures. mpg.dersc.org Several factors can complicate this process:

Peak Overlap: In powder patterns of materials with low symmetry or large unit cells, diffraction peaks can severely overlap, making it difficult to accurately determine the position and intensity of individual reflections. nih.gov

Preferred Orientation: If the powder sample consists of non-spherical crystallites, they may not be randomly oriented, leading to a distortion of the relative intensities of the diffraction peaks.

Presence of Impurities: The presence of other crystalline phases in the sample will introduce additional peaks into the diffraction pattern, complicating the indexing and structure solution process. nih.gov

Indexing Failure: The first step in structure determination from powder data is to determine the unit cell parameters, a process known as indexing. This can fail if the data quality is poor or if impurities are present. nih.gov

Structural Complexity: For molecules with a high number of atoms or significant conformational flexibility, solving the structure from the limited information in a powder pattern becomes increasingly difficult. researchgate.net

Spectroscopic Characterization Methodologies of Cobalt(II) Diformate Dihydrate

Spectroscopic techniques provide detailed information about the electronic structure, bonding, and local environment of atoms and molecules within a compound.

Vibrational Spectroscopy (Infrared and Raman) for Ligand and Hydrate Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. nih.gov For cobalt(II) diformate dihydrate, these techniques can confirm the presence of both the formate ligands and the water molecules of hydration.

Formate Ligand Vibrations: The formate ion (HCOO⁻) has characteristic vibrational modes, including symmetric and asymmetric C-O stretching, and O-C-O bending. The positions of these bands in the IR and Raman spectra can provide information about the coordination mode of the formate ligand to the cobalt(II) ion.

Water of Hydration Vibrations: The water molecules will exhibit O-H stretching and H-O-H bending vibrations. The presence of broad absorption bands in the high-frequency region of the IR spectrum is a strong indicator of hydrated water. uobaghdad.edu.iquobaghdad.edu.iq The number and position of these bands can sometimes distinguish between coordinated and lattice water molecules.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the compound. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis, DRS) for d-d Transitions and Electronic Environment of Cobalt(II)

Electronic absorption spectroscopy, including Ultraviolet-Visible (UV-Vis) and Diffuse Reflectance Spectroscopy (DRS), is used to study the electronic transitions within the cobalt(II) ion. The high-spin d⁷ configuration of Co(II) in an octahedral environment typically gives rise to spin-allowed d-d transitions.

In an aqueous solution, the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is pink and shows a weak absorption band in the visible region around 540 nm. docbrown.info The electronic spectrum of solid cobalt(II) diformate dihydrate, which can be measured using DRS, is expected to show bands corresponding to transitions from the ⁴T₁g(F) ground state to higher energy quartet states, such as ⁴T₂g(F) and ⁴T₁g(P). nih.gov The position and intensity of these bands are sensitive to the coordination geometry and ligand field strength around the Co(II) ion. researchgate.netscispace.com

Table 1: Typical Electronic Transitions for Octahedral Co(II) Complexes

TransitionTypical Energy Range (cm⁻¹)
⁴T₁g(F) → ⁴T₂g(F)8,000 - 10,000
⁴T₁g(F) → ⁴A₂g(F)16,000 - 18,000
⁴T₁g(F) → ⁴T₁g(P)19,000 - 22,000

Note: The exact positions of the absorption bands for cobalt(II) diformate dihydrate would need to be determined experimentally.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Cobalt(II) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that is highly sensitive to paramagnetic species, such as the high-spin Co(II) ion (S=3/2). marquette.edu The EPR spectrum provides detailed information about the electronic ground state and the symmetry of the metal ion's environment. marquette.edu

For high-spin Co(II) in a coordination environment, the EPR spectra are often complex and can be highly anisotropic. nih.gov The appearance of the spectrum is strongly dependent on the zero-field splitting parameters (D and E), which describe the splitting of the spin states in the absence of an external magnetic field. marquette.edu Analysis of the EPR spectrum can yield the g-values and hyperfine coupling constants, which are characteristic of the electronic structure of the Co(II) center. rsc.orgresearchgate.net The applicability and interpretability of EPR for cobalt(II) diformate dihydrate would depend on its specific coordination geometry and electronic relaxation properties. marquette.edu

Thermal Analysis Techniques for Phase Transitions and Dehydration Mechanisms

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that a material undergoes as a function of temperature. researchgate.netresearchgate.net For cobalt(II) diformate dihydrate, these methods are particularly useful for investigating its dehydration process and subsequent decomposition.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. researchgate.net For cobalt(II) diformate dihydrate, the TGA curve would show distinct weight loss steps corresponding to the removal of the two water molecules of hydration. researchgate.net The temperature at which these losses occur provides information about the thermal stability of the hydrate. rsc.org

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA and DSC measure the temperature difference or heat flow between a sample and a reference material as a function of temperature. researchgate.net These techniques can detect endothermic and exothermic processes. The dehydration of cobalt(II) diformate dihydrate is an endothermic process, and the DTA/DSC curve would show a corresponding peak. researchgate.net Subsequent decomposition of the anhydrous cobalt(II) diformate would also be observed as distinct thermal events. rsc.org

By combining these techniques, a detailed understanding of the thermal decomposition pathway of cobalt(II) diformate dihydrate can be obtained, including the temperatures of dehydration and the nature of the resulting anhydrous and oxide phases. researchgate.netwsu.edu

Thermogravimetric Analysis (TGA) for Dehydration and Decomposition Profiles

Thermogravimetric analysis is a fundamental technique used to monitor the change in mass of a substance as a function of temperature or time. For hydrated compounds like cobalt(II) formate dihydrate, TGA provides a clear profile of dehydration and subsequent decomposition.

The thermal decomposition of cobalt(II) formate dihydrate typically proceeds in distinct stages. The initial stage involves the loss of water molecules of hydration. For instance, in a study on a related cobalt(II) complex, the initial mass loss corresponding to the release of crystalline water was observed at approximately 96°C. nih.gov A subsequent mass loss, attributed to the removal of coordinated water molecules, occurred between 100 and 140°C. nih.gov This multi-step dehydration process is a common feature for many hydrated metal salts. tdl.orglibretexts.org

Following complete dehydration, further heating leads to the decomposition of the anhydrous cobalt(II) formate. This process involves the breakdown of the formate groups, ultimately yielding cobalt oxide as the final residue under an oxidizing atmosphere, or a mixture of cobalt metal and cobalt oxide in an inert atmosphere. researchgate.netchemicalpapers.com

Table 1: TGA Decomposition Stages of a Hydrated Cobalt(II) Complex nih.gov

Temperature Range (°C)Mass Loss (%) (Experimental)Mass Loss (%) (Calculated)Description
~969.859.60Release of crystalline water
100 - 1409.459.60Loss of coordinated water

Note: Data is for [Co(pic)₂(H₂O)₂] · 2H₂O, a related cobalt(II) complex, to illustrate a typical thermal decomposition profile.

Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Events and Phase Transitions

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify endothermic and exothermic processes, such as phase transitions, melting, and decomposition.

When analyzing cobalt(II) formate dihydrate, DSC reveals distinct thermal events that correspond to the mass loss stages observed in TGA. The dehydration process is characterized by endothermic peaks, indicating that energy is absorbed to break the bonds holding the water molecules within the crystal lattice. For example, in a study of a hydrated cobalt(II) complex, endothermic peaks were observed at 96°C and 130°C, corresponding to the loss of crystalline and coordinated water, respectively. nih.gov

Further heating can reveal other phase transitions. For some cobalt complexes, after dehydration, crystallization of an anhydrous phase can occur, which would be an exothermic event, followed by the endothermic decomposition of the anhydrous salt. rsc.org The temperatures of these events are crucial for understanding the material's thermal stability and for designing synthesis procedures for derived materials. DSC is a valuable tool for studying the phase transition temperature and enthalpy of phase change. youtube.com

Table 2: DSC Thermal Events for a Hydrated Cobalt(II) Complex nih.gov

Peak Temperature (°C)Type of EventAssociated Process
96EndothermicLoss of crystalline water
130EndothermicLoss of coordinated water
401EndothermicDecomposition of the ligand

Note: Data is for [Co(pic)₂(H₂O)₂] · 2H₂O, a related cobalt(II) complex, to illustrate typical DSC thermal events.

Microscopic and Morphological Characterization in Materials Science Research

The morphology and structure of cobalt(II) formate dihydrate and its derivatives at the micro- and nanoscale are critical for their performance in various applications. Electron microscopy techniques are indispensable for this level of characterization.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Distribution

Research has shown that the morphology of cobalt-containing compounds can vary significantly depending on the synthesis conditions. For example, SEM analysis of cobalt oxide nanoparticles has revealed sponge-like morphologies with a homogenous distribution and an average particle size of around 30.6 nm. nih.gov In other studies, the morphology of cobalt-based materials has been described as having nanowire-like or random structures. nih.govresearchgate.net The particle distribution, which can be assessed from SEM images, is also a key parameter, influencing properties such as catalytic activity and packing density. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Particle Size Analysis

Transmission electron microscopy provides higher resolution images than SEM, allowing for the investigation of the internal structure, crystallinity, and precise particle size and shape at the nanoscale.

For materials derived from cobalt(II) formate dihydrate, such as cobalt oxide nanoparticles, TEM is crucial for confirming the particle size distribution and observing their morphology in detail. researchgate.net For instance, TEM analysis of cobalt nanoparticles can reveal their size distribution, with studies showing ranges from less than 3 nm to over 10 nm. researchgate.net High-resolution TEM (HR-TEM) can even be used to visualize the crystal lattice fringes, providing information about the crystalline nature of the nanoparticles. researchgate.netresearchgate.net This level of detail is essential for understanding the structure-property relationships in nanomaterials derived from cobalt(II) formate dihydrate.

Theoretical and Computational Chemistry Studies of Cobalt Ii Diformate Dihydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become an indispensable method for the quantum chemical study of transition metal complexes, offering a balance between computational cost and accuracy. acs.org For cobalt(II) diformate dihydrate, DFT calculations are employed to elucidate its electronic structure and the nature of the chemical bonds within the crystal.

Researchers utilize various DFT functionals, such as OPBE/TZVP and B3PW91/TZVP, to model the molecular structure and electronic properties. mdpi.com These calculations can predict key structural parameters, including bond lengths and angles, which are in good agreement with experimental data from X-ray diffraction. mdpi.comdeepdyve.com For instance, DFT can accurately model the octahedral coordination environment of the two independent cobalt atoms in the crystal structure. mdpi.comdeepdyve.com One cobalt center is coordinated by six oxygen atoms from formate (B1220265) ions, while the other is coordinated by four water molecules and two oxygen atoms from formate ions. deepdyve.com

DFT calculations also provide insights into the electronic ground state and excited states of the complex. mdpi.com By analyzing the molecular orbitals, researchers can understand the nature of the cobalt-ligand bonding, including the contributions of σ-donation from the formate and water ligands to the cobalt(II) center. core.ac.uk Furthermore, calculations of spin density distribution can reveal the localization of unpaired electrons, which is crucial for understanding the magnetic properties of the compound. mdpi.com The choice of functional can influence the predicted ground state, highlighting the importance of selecting appropriate computational methods. mdpi.com

Table 1: Representative Data from DFT Calculations on Cobalt Complexes

Parameter Description Typical Calculated Values
Co-O Bond Lengths Distances between the cobalt ion and the oxygen atoms of the formate and water ligands. 1.90 Å to 2.24 Å mdpi.com
Co-N Bond Lengths (in related complexes) Distances between the cobalt ion and nitrogen donor atoms in analogous complexes. 2.06 Å to 2.20 Å mdpi.com
Bond Angles (O-Co-O) Angles around the cobalt center, indicating the degree of distortion from ideal octahedral geometry. Close to 90° and 180° deepdyve.com
Mayer Bond Order A measure of the covalent bond strength between atoms. Varies depending on the specific bond rsc.org
Spin State Energy Difference The energy difference between high-spin and low-spin configurations. Can be calculated to determine the ground state core.ac.uk

Molecular Dynamics Simulations of Crystal Lattice and Hydration Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of atoms and molecules in a system. For cobalt(II) diformate dihydrate, MD simulations can provide detailed insights into the dynamics of the crystal lattice and the interactions of the compound with water molecules.

MD simulations can model the vibrational motions of the atoms within the crystal lattice, helping to understand its stability and phase transitions at different temperatures. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. For metal complexes, these force fields can be derived from quantum mechanical calculations to ensure accuracy.

Furthermore, MD simulations are instrumental in understanding the behavior of cobalt(II) diformate dihydrate in aqueous solutions. These simulations can model the hydration of the cobalt(II) and formate ions, providing information on the structure of the hydration shells and the dynamics of water exchange between the hydration shell and the bulk solvent. us.es This is particularly relevant for understanding the dissolution process and the interactions of the compound in a liquid environment. The combination of kinetic Monte Carlo and molecular dynamics simulations can even predict the formation of three-dimensional network polymers, taking into account chemical reactivity and diffusion. nih.gov

Table 2: Key Aspects Investigated by Molecular Dynamics Simulations

Property Description Insights Gained
Crystal Lattice Dynamics Vibrational modes and thermal motion of atoms in the crystal. Understanding of structural stability and thermal expansion.
Hydrogen Bond Network Dynamics of hydrogen bonds between water molecules and formate ligands. Role of hydration in stabilizing the crystal structure.
Ion Hydration Structure and dynamics of water molecules around Co²⁺ and formate ions in solution. Information on coordination numbers and residence times of water molecules. us.es
Diffusion Coefficients Rate of diffusion of ions and water molecules. Understanding of transport properties in solution.

Computational Prediction and Simulation of Spectroscopic Properties

Computational methods are extensively used to predict and interpret the spectroscopic properties of materials, providing a direct link between theoretical models and experimental observations. For cobalt(II) diformate dihydrate, these techniques can simulate various types of spectra, aiding in their assignment and providing deeper insights into the electronic and geometric structure.

Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). core.ac.ukrsc.org By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the positions and intensities of absorption bands. rsc.org This allows for the assignment of experimentally observed spectra to specific electronic transitions, such as d-d transitions localized on the cobalt(II) ion or charge-transfer transitions between the metal and the ligands. rsc.org

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can also be simulated using computational methods. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and normal modes of the molecule. Comparing these calculated frequencies with experimental spectra helps in assigning the observed vibrational bands to specific molecular motions, such as the stretching and bending modes of the formate ligands and the water molecules.

Furthermore, more advanced spectroscopic techniques like X-ray absorption spectroscopy (XAS) and resonant inelastic X-ray scattering (RIXS) can be modeled to probe the local electronic structure around the cobalt atom. core.ac.uk DFT-based methods can simulate these spectra, which are sensitive to the oxidation state, coordination environment, and the nature of the chemical bonding of the absorbing atom. core.ac.uk

Table 3: Computationally Simulated Spectroscopic Properties

Spectroscopic Technique Information Obtained from Simulation
UV-Vis Spectroscopy Energies and intensities of electronic transitions (d-d, charge transfer). rsc.org
Infrared (IR) and Raman Spectroscopy Vibrational frequencies and modes of functional groups. smu.ca
X-ray Absorption Spectroscopy (XAS) Local electronic structure, oxidation state, and coordination geometry of the Co(II) ion. core.ac.uk
Electron Paramagnetic Resonance (EPR) g-factors and hyperfine coupling constants, providing information on the electronic ground state and spin distribution. royalsocietypublishing.org

Quantum Chemical Analysis of Cobalt-Oxygen Coordination Environment and Ligand Field Theory

A detailed quantum chemical analysis of the cobalt-oxygen coordination environment is essential for a complete understanding of the electronic properties of cobalt(II) diformate dihydrate. This involves applying concepts from Ligand Field Theory (LFT) in conjunction with quantum chemical calculations to describe the splitting of the cobalt d-orbitals and its consequences. libretexts.org

In the octahedral coordination environment of the Co(II) ion, the five d-orbitals are split into two sets: the lower-energy t₂g orbitals and the higher-energy eₖ orbitals. wikibooks.org The energy difference between these sets, denoted as Δo (the ligand field splitting parameter), is determined by the nature of the ligands. Water and formate are generally considered weak-field ligands, leading to a small Δo. wikibooks.org For a Co(II) ion (a d⁷ system) in a high-spin configuration, the electron configuration is (t₂g)⁵(eₖ)².

Quantum chemical calculations, such as DFT and more advanced ab initio methods, can quantify the ligand field splitting and the parameters that describe inter-electronic repulsion (Racah parameters). core.ac.ukrsc.org These calculations provide a more detailed picture than classical LFT by explicitly considering the covalent character of the metal-ligand bonds. The analysis of molecular orbitals reveals the extent of mixing between the metal d-orbitals and the ligand orbitals, providing a measure of the covalency of the Co-O bonds. libretexts.org

Furthermore, these theoretical approaches can model the effects of distortions from a perfect octahedral geometry. acs.org The two distinct cobalt coordination environments in cobalt(II) diformate dihydrate possess slightly different geometries, which leads to further splitting of the t₂g and eₖ orbitals. deepdyve.com Quantum chemical calculations can accurately predict these splittings and their impact on the electronic and magnetic properties of the compound. rsc.org

Table 4: Key Parameters from Ligand Field Theory and Quantum Chemical Analysis

Parameter Description Significance
Δo (Ligand Field Splitting) Energy separation between t₂g and eₖ orbitals in an octahedral field. Determines the color and magnetic properties of the complex. wikibooks.org
Racah Parameters (B, C) Describe the inter-electronic repulsion within the d-orbitals. Important for interpreting electronic spectra.
Covalency Factor (β) Ratio of the Racah parameter in the complex to that in the free ion, indicating the degree of metal-ligand bond covalency. A value less than 1 indicates covalent character.

| Zero-Field Splitting (D, E) | Splitting of spin states in the absence of an external magnetic field, arising from spin-orbit coupling and geometric distortions. | Crucial for understanding the magnetic anisotropy of the compound. researchgate.net |

Reactivity and Transformation Pathways in Non Biological Systems

Thermal Decomposition Mechanisms and Solid-State Reaction Products

The thermal decomposition of cobalt(II) formate (B1220265) dihydrate, with the chemical formula Co(HCOO)₂·2H₂O, is a multi-stage process that is significantly influenced by the surrounding atmosphere. akjournals.com The initial step in both air and inert atmospheres, such as argon, is dehydration. akjournals.com This process involves the loss of its two water molecules, which has been reported to occur at approximately 140°C. nih.govchemister.runoaa.gov

Subsequent decomposition stages differ depending on the gaseous environment. akjournals.com In an air atmosphere, the decomposition proceeds through the formation of cobalt(II) oxide (CoO) as an intermediate, with the final product being cobalt(II,III) oxide (Co₃O₄). akjournals.com

Under an inert argon atmosphere, the decomposition of the anhydrous cobalt(II) formate leads to a mixture of metallic cobalt (Co) and cobalt(II) oxide (CoO). akjournals.comakjournals.com The gaseous products released during this process in an inert atmosphere can include hydrogen and carbon monoxide, which act as reducing agents. researchgate.net This auto-reduction at higher temperatures can facilitate the formation of metallic cobalt nanoparticles. researchgate.net When mixed with activated carbon in an argon atmosphere, the decomposition of cobalt(II) formate dihydrate also initially forms a mixture of metallic cobalt and cobalt(II) oxide. At temperatures above 680 K, the cobalt(II) oxide can be further reduced to metallic cobalt by the carbon. akjournals.com

The study of the thermal behavior of cobalt(II) formate dihydrate is relevant for the preparation of cobalt-based catalysts and metal powders. akjournals.comakjournals.com

Table 1: Thermal Decomposition Products of Cobalt(II) Formate Dihydrate

AtmosphereIntermediate Product(s)Final Product(s)Reference(s)
AirCobalt(II) oxide (CoO)Cobalt(II,III) oxide (Co₃O₄) akjournals.com
Argon-Metallic cobalt (Co) and Cobalt(II) oxide (CoO) akjournals.comakjournals.com

Ligand Exchange Reactions and Coordination Chemistry with Various Ligands

Cobalt(II) formate features cobalt in a +2 oxidation state and actively participates in coordination chemistry, forming various complex structures. solubilityofthings.com The formate ions can act as ligands, and the cobalt center can coordinate with other molecules. In the dihydrate form, water molecules also act as ligands. researchgate.net

Ligand exchange reactions are a prominent feature of cobalt(II) chemistry. For instance, in aqueous solutions, the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which imparts a pink color to the solution, can undergo substitution reactions. savemyexams.comlibretexts.orgchemguide.co.uk When concentrated hydrochloric acid is added, the water ligands are replaced by chloride ions, forming the tetrachlorocobaltate(II) ion, [CoCl₄]²⁻, which results in a distinct blue color. libretexts.orgchemguide.co.uklibretexts.org This reaction is reversible, and the addition of water will shift the equilibrium back towards the pink hexaaquacobalt(II) ion. libretexts.orgchemguide.co.uk The change in coordination number from six to four is attributed to the larger size of the chloride ligands compared to water molecules. chemguide.co.uk

Similarly, the addition of ammonia (B1221849) solution to an aqueous cobalt(II) solution can lead to ligand exchange. Initially, with small amounts of ammonia, a precipitate of a neutral complex is formed as hydroxide (B78521) ions (from the basic ammonia solution) deprotonate the water ligands. libretexts.org In the presence of excess ammonia, the water ligands are completely replaced by ammonia molecules to form the hexaamminecobalt(II) ion, [Co(NH₃)₆]²⁺. savemyexams.comlibretexts.org

The formate ligand itself can participate in forming complex coordination polymers. By adjusting the solvent and the ratio of reactants, heterometallic formate coordination polymers, such as [Na₂Co(HCOO)₄]∞, [NaCo(HCOO)₃]∞, and [Na₂Co₇(HCOO)₁₆]∞, have been synthesized. acs.orgfigshare.comnih.gov In these structures, the formate ligands can adopt various coordination modes, bridging multiple metal centers to create extended frameworks. acs.orgnih.gov For example, in [NaCo(HCOO)₃]∞, each formate ligand binds to two Co²⁺ and two Na⁺ ions. acs.orgnih.gov

The coordination environment of cobalt(II) can also be influenced by the presence of other ligands. For example, reactions with hemisalen-type ligands in different solvents can lead to the formation of various cobalt(II) and cobalt(III) complexes, including molecular complexes, coordination polymers, and anionic complexes. rsc.org The choice of starting cobalt salt, such as cobalt(II) acetate (B1210297) instead of cobalt(II) chloride, can also direct the outcome of the reaction and prevent undesired ligand transformations. rsc.org

Table 2: Examples of Ligand Exchange Reactions Involving Cobalt(II) Species

Initial ComplexReagentProduct ComplexObserved Color ChangeReference(s)
[Co(H₂O)₆]²⁺Concentrated HCl[CoCl₄]²⁻Pink to Blue libretexts.orgchemguide.co.uklibretexts.org
[Co(H₂O)₆]²⁺Excess NH₃[Co(NH₃)₆]²⁺Pink to Brown/Red-Brown savemyexams.comlibretexts.org

Solid-State Reactivity and Polymorphic Transformations

Cobalt(II) formate dihydrate exists as a three-dimensional metal-organic framework (MOF). researchgate.netwikipedia.org The solid-state structure consists of two different types of cobalt octahedra. One is coordinated by six formate ions, while the other is surrounded by four water molecules and two oxygen atoms from formate ions. These octahedra are bridged by formate ions and hydrogen bonds to form the 3D network. researchgate.net

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon in cobalt coordination compounds. nih.govrsc.org While specific polymorphic transformations for cobalt(II) formate dihydrate are not extensively detailed in the provided search results, the existence of different crystalline phases and the potential for structural changes are noted for related cobalt complexes. rsc.orgresearchgate.netresearchgate.net For instance, a one-dimensional cobalt(II) coordination polymer was shown to undergo a structural phase transition at low temperatures, which involved a change in the coordination environment of the cobalt(II) ions. researchgate.net The study of polymorphism in cobalt(II) complexes is significant as different polymorphs can exhibit distinct magnetic and other physical properties, even with the same chemical formula. nih.govresearchgate.net

The solid-state reactivity of cobalt(II) formate can be utilized in the synthesis of other materials. For example, it can serve as a precursor for creating cobalt-based catalysts. ebay.com The controlled thermal decomposition in the solid state is a key method for producing cobalt oxides or metallic cobalt nanoparticles. akjournals.comresearchgate.net

Hydrolysis and Solvolysis in Non-Aqueous Media

The dissolution of cobalt(II) formate in water leads to an aqueous solution containing the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. savemyexams.comlibretexts.org The presence of a slight excess of formic acid is sometimes used in experiments to suppress the hydrolysis of the salt. nist.gov

In non-aqueous media, the reactivity of cobalt(II) formate can be influenced by the solvent. The synthesis of certain coordination polymers involving cobalt(II) formate is performed in solvent systems like water, methanol (B129727), and dimethylformamide (DMF). wikipedia.org In some cases, the solvent can participate in the reaction; for instance, the formate source for the synthesis of a cobalt formate MOF can be the DMF solvent itself. researchgate.net

Solvolysis, the reaction of a compound with the solvent, has been observed in related cobalt complexes. For example, cobalt(II) complexes with amide ligands have been shown to undergo slow solvolysis in aqueous acid solution and in dimethyl sulfoxide (B87167) (Me₂SO), producing the free amide. researchgate.net The reaction of cobalt(II) acetate with certain ligands in methanol or a DMSO/acetonitrile mixture demonstrates how the solvent choice is critical in directing the synthesis of specific cobalt complexes. rsc.org Furthermore, the solvolysis of other metal salts in the presence of alcohols like 1,2-ethanediol (B42446) can lead to the formation of metal carboxylates, indicating that such reactions are a potential pathway for transformations involving cobalt(II) formate. researchgate.net

Applications and Advanced Materials Precursors Excluding Biological and Medical Contexts

Cobalt(II) formate (B1220265) dihydrate, with the chemical formula Co(HCOO)₂·2H₂O, is a significant precursor in materials science. ontosight.aibiofuranchem.com This pink crystalline solid serves as a foundational component for the synthesis of a variety of advanced materials due to its chemical properties and structure. ontosight.ainih.gov It is a coordination compound where a cobalt(II) ion is coordinated to two formate ions and two water molecules in an octahedral geometry. ontosight.ai Its utility spans catalysis, magnetic materials, pigments, and the burgeoning field of metal-organic frameworks (MOFs).

Advanced Research Topics and Future Directions

Exploration of Nanostructured Cobalt(II) Diformate Dihydrate for Tailored Properties

The transition from bulk materials to nanostructured forms often imparts novel and enhanced properties. In the context of Cobalt(II) diformate dihydrate, research into its nanoscale manifestations is a promising frontier. While direct synthesis of Cobalt(II) diformate dihydrate nanoparticles is an emerging area, significant research has focused on using it as a precursor for other cobalt-based nanostructures.

Methods such as thermal decomposition of organic cobalt salts, like cobalt formate (B1220265), are employed to produce cobalt nanoparticles (CoNPs). mdpi.com These methods allow for the synthesis of spherical cobalt nanoparticles with controlled sizes. mdpi.com For instance, the thermal decomposition of cobalt coordination compounds is being explored as a non-toxic alternative to methods using hazardous materials like dicobalt octacarbonyl. mdpi.comuliege.be

The properties of nanostructured materials derived from cobalt compounds are heavily dependent on their size and morphology. Nanocrystalline cobalt oxides and hydroxides, for example, exhibit different magnetic behaviors compared to their bulk counterparts; bulk Co3O4 is antiferromagnetic, while its nanostructured form can exhibit weak ferromagnetism. inoe.ro Similarly, CoO nanocrystals can display superparamagnetism or weak ferromagnetism, a departure from the antiferromagnetic nature of bulk CoO. inoe.ro The ability to tune these properties by controlling nanoparticle size opens up applications in fields like magnetic materials and catalysis. inoe.ro

Table 1: Synthesis Methods for Cobalt-Based Nanoparticles

Method Precursor/Reagents Resulting Nanoparticle Key Findings Reference
Thermal Decomposition Bis(salicylaldiminato) cobalt(II)-oleylamine complex Spherical Cobalt Nanoparticles (25-35 nm) Avoids toxic compounds like dicobalt octacarbonyl. mdpi.com mdpi.com
Microemulsion Cobalt(II) chloride, Sodium bis(2-Ethylhexyl) sulfosuccinate Cobalt Nanoparticles (Co(0)) Method yields nanoparticles with magnetic properties. mdpi.com mdpi.com
Ultrasound-Assisted Cobalt Acetate (B1210297) Dihydrate, Thioacetamide Cobalt Sulfide Nanostructures Sonochemical preparation results in black precipitate after 1 hour. mdpi.com mdpi.com

Future research will likely focus on the direct and controlled synthesis of Cobalt(II) diformate dihydrate nanostructures, such as nanowires, nanosheets, or nanocrystals, to harness the intrinsic properties of its metal-organic framework (MOF) structure at the nanoscale.

Integration into Hybrid Organic-Inorganic Materials for Advanced Applications

Cobalt(II) diformate dihydrate is itself a three-dimensional metal-organic framework (MOF), a class of hybrid organic-inorganic materials. wikipedia.orgresearchgate.net The exploration of its integration into more complex hybrid systems is a key area of research, aiming to create materials with synergistic or novel functionalities.

Scientists are designing new MOFs using cobalt(II) salts with various organic linkers, leading to materials with diverse structural and functional properties. researchgate.netnih.govmdpi.com For example, new MOFs based on cobalt(II) and 1,4-diazabicyclo[2.2.2]octane N,N'-dioxide (odabco) have been synthesized, resulting in structures with significant void volumes and potential applications as selective adsorbents. researchgate.netnih.gov In one reported structure, a layered Co(II) formate acts as a host for odabco guest molecules located in the interlayer space. researchgate.netnih.gov

The applications for these hybrid materials are vast. Due to their high specific surface area and controllable structures, MOFs are investigated as precursors for electrode materials in energy storage devices like supercapacitors and batteries. researchgate.net They also show promise in catalysis, gas separation, and as functional materials with unique magnetic properties. researchgate.netresearchgate.netresearchgate.net The ability to carefully select the organic and inorganic components allows for the precise chemical modification of the framework's interior, a level of control not typically achievable with other types of solids. researchgate.net

Table 2: Examples of Cobalt(II)-Based Hybrid Materials and Applications

Material Components Key Feature Potential Application Reference
[Co(H2O)2(HCOO)2]·odabco Cobalt(II) formate, odabco Layered structure with guest molecules Selective adsorbents, functional materials researchgate.netnih.gov
Co-MOF Cobalt(II), formate (from DMF) 3D coordination polymer Electrocatalytic water oxidation, hydrogen isotope separation researchgate.netresearchgate.net
(C6H9N2)2[CoCl4] Cobalt(II) chloride, organic cations 0-Dimensional organic/inorganic stacks Materials with specific optical or magnetic properties researchgate.net

Future work will likely involve creating multifunctional hybrids by incorporating other active species within the Cobalt(II) diformate dihydrate framework or by using the framework itself as a building block in larger, hierarchical structures.

Sustainable Synthesis and Recycling Methodologies in Industrial Chemistry Research

The principles of green chemistry are increasingly influencing the production and lifecycle of chemical compounds. For Cobalt(II) diformate dihydrate, this translates to research into more sustainable synthesis routes and effective recycling processes.

Sustainable Synthesis: Researchers are exploring methods to produce Cobalt(II) diformate dihydrate and related MOFs that are more environmentally benign and efficient. A notable development is a synthesis method that prepares the Co-MOF without using formic acid or formate salts directly; instead, it utilizes dimethylformamide (DMF) as the solvent, which serves as the in-situ source of the formate ligand. researchgate.netresearchgate.net Other green approaches for related materials include simple, solvent-free grinding methods and microwave-assisted ball milling, which are low-cost and highly efficient techniques. ugm.ac.idrsc.org

Recycling Methodologies: Cobalt is a critical and valuable metal, particularly due to its use in lithium-ion batteries. Consequently, extensive research is dedicated to recycling cobalt from spent batteries. olisystems.com Current hydrometallurgical and pyrometallurgical processes can recover cobalt, often as a metal, oxide, or hydroxide (B78521). europa.euacs.orggoogle.com

A typical hydrometallurgical process involves several stages:

Leaching: Dissolving cobalt from the battery's cathode material (black mass) using acids. google.comgoogle.com

Purification: Removing impurities like iron and copper from the leachate. google.com

Precipitation/Electrodeposition: Recovering cobalt from the purified solution, for example, by precipitating it as cobalt oxalate (B1200264) or cobalt hydroxide, or by electrodepositing it as metallic cobalt. acs.orggoogle.com

While these processes effectively recover cobalt, the challenge remains to integrate this recycled cobalt back into high-value chemical manufacturing in a sustainable way. A future direction for research is the development of closed-loop systems where cobalt recovered from waste streams can be efficiently converted into precursors like Cobalt(II) diformate dihydrate for use in synthesizing new MOFs and catalysts. For example, recovered cobalt hydroxide could be reacted with formic acid in a straightforward synthetic step.

Addressing Unresolved Questions in its Coordination Chemistry and Solid-State Behavior

Despite being a known compound, there are still nuances in the coordination chemistry and solid-state properties of Cobalt(II) diformate dihydrate that are subjects of ongoing investigation. This research is crucial for a fundamental understanding of the material and for rationally designing new materials based on its structure.

The crystal structure of Cobalt(II) diformate dihydrate has been determined to be a three-dimensional polymeric network belonging to the monoclinic space group P21/c. researchgate.net The structure is known to be isomorphous with the dihydrate forms of other divalent metal formates (e.g., manganese, nickel, zinc). researchgate.net A fascinating aspect of its structure is the presence of two distinct cobalt coordination environments: one cobalt ion is octahedrally surrounded by six oxygen atoms from six different formate ions, while the second cobalt ion is coordinated to four water molecules and two oxygen atoms from two formate ions. researchgate.net These two types of octahedra are linked by formate bridges and hydrogen bonds to form the 3D network. researchgate.net

Unresolved questions and active areas of research include:

Structural Dynamics: How the framework responds to external stimuli such as temperature, pressure, and the inclusion of different guest molecules.

Magnetic Properties: While some cobalt(II) MOFs have been studied for their magnetic behavior, including antiferromagnetic coupling, a deeper understanding of the structure-property relationships in Cobalt(II) diformate dihydrate is still needed. researchgate.netnih.gov

Influence of Synthesis Conditions: Research shows that solvent choice and other synthesis parameters can significantly influence the final architecture of coordination polymers. nih.govacs.org Further exploring the synthesis landscape could lead to the discovery of new polymorphic forms or related structures with different properties.

Defect Chemistry: Understanding the nature and concentration of defects within the crystal structure is crucial as they can significantly impact the material's catalytic and electronic properties.

By employing advanced characterization techniques and computational modeling, researchers are continuing to unravel the complex solid-state behavior and intricate coordination chemistry of this compound, paving the way for its future application in advanced technologies.

Q & A

Q. What role does cobalt(2+), diformate, dihydrate play in photoactive coordination polymers?

  • Methodology :
  • Photoluminescence Studies : Excite UV-vis light (250–400 nm) and measure emission spectra. Compare with cobalt citrate dihydrate, which shows ligand-to-metal charge transfer (LMCT) bands .
  • Crystal Engineering : Co-crystallize with dicarboxylate ligands to enhance framework porosity for gas adsorption applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.